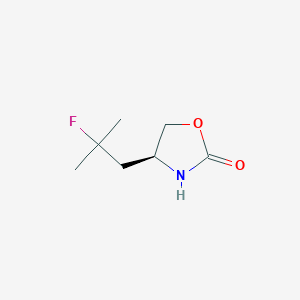
(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one
Description
The compound "(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one" is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their utility as chiral synthons or chiral auxiliaries, as well as their presence in bioactive scaffolds in numerous natural products .
Synthesis Analysis
The synthesis of oxazolidinone derivatives can be complex, involving multiple steps and the need for chiral precursors. For example, the synthesis of oligomers containing oxazolidin-2-one units starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another approach involves the oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol under specific conditions to yield (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one . Additionally, the synthesis of chiral auxiliary-bearing isocyanides as synthons has been reported, which can lead to strongly fluorescent oxazolidinone derivatives .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives can be determined using techniques such as X-ray crystallography. For instance, the molecular structure of a strongly fluorescent oxazolidinone derivative was elucidated by X-ray means, providing insight into the stereochemistry and conformation of the molecule .
Chemical Reactions Analysis
Oxazolidinone derivatives can undergo various chemical reactions. The Li derivative of an (S)-4-isopropyl oxazolidin-2-one adds to enones and enoates in a 1,4-fashion, leading to products with high diastereoselectivities and the formation of multiple stereogenic centers . Furthermore, the chiral auxiliary of the 1,4-adducts can be replaced by other groups in subsequent reactions, allowing for the synthesis of enantiomerically pure diols and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives can vary significantly. For example, the specific rotation of (S)-4-isopropyl-oxazolidin-2-one is highly solvent-dependent, being dextrorotatory in chloroform and levorotatory in ethanol . This highlights the importance of solvent choice in the analysis of chiroptical properties. Additionally, the synthesis conditions, such as temperature, pressure, and choice of catalyst, can greatly influence the yield and purity of the oxazolidinone products .
Scientific Research Applications
Synthetic Organic Chemistry and Pharmaceutical Intermediates
The oxazolidin-2-one ring, including derivatives like (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, is a significant scaffold in synthetic organic chemistry and medicinal chemistry. This ring structure is widely utilized as a chiral auxiliary in asymmetric synthesis, owing to its ability to impart stereochemical control. For instance, the 1,3-oxazolidin-2-one nucleus is popular in synthetic approaches for constructing this five-membered ring, with a focus on the mechanistic and stereochemical outcomes (Zappia et al., 2007). These compounds also find applications as protective groups for the 1,2-aminoalcohol system, further demonstrating their versatility in synthesis.
Antibacterial Research
Oxazolidinones, including specific derivatives synthesized from (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, have been explored for their antibacterial properties. For example, studies on the structure-activity relationships of antibacterial oxazolidinone derivatives have contributed to the development of novel compounds with potential therapeutic applications. However, it's noted that modifications to certain functional groups within the oxazolidinone structure can significantly impact antibacterial activity (Zhou Wei-cheng, 2006).
Carbon Dioxide Fixation
A notable application of oxazolidin-2-one derivatives in environmental science is their role in the chemical fixation of carbon dioxide. Efficient, catalyst-free methods have been developed for synthesizing 2-oxazolidinones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions. This process represents an eco-friendly approach to utilizing CO2, a greenhouse gas, to create valuable chemical intermediates (Jing Xu et al., 2011).
properties
IUPAC Name |
(4S)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSZLVOTZJKVKZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1COC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@H]1COC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701236657 | |
| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one | |
CAS RN |
603142-91-2 | |
| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603142-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-(2-Fluoro-2-methylpropyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



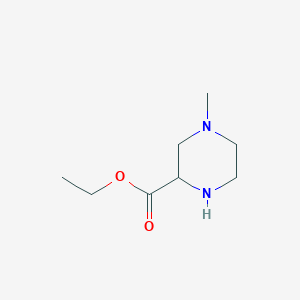
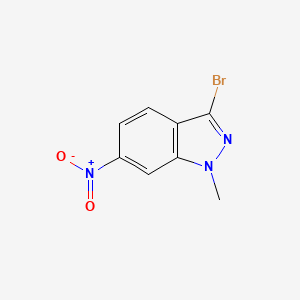
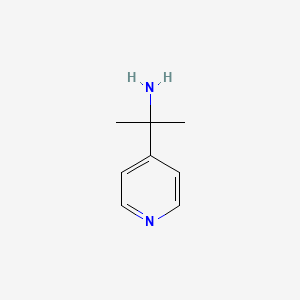
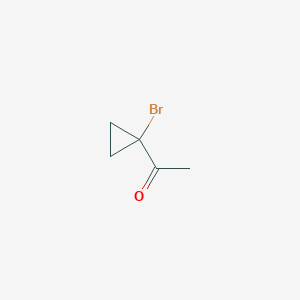
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)
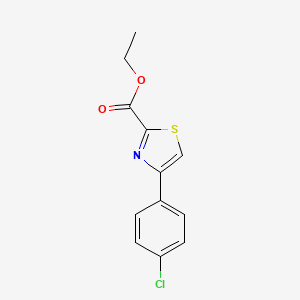
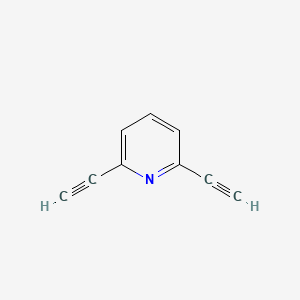
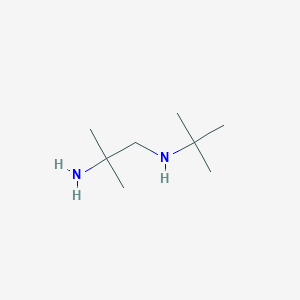
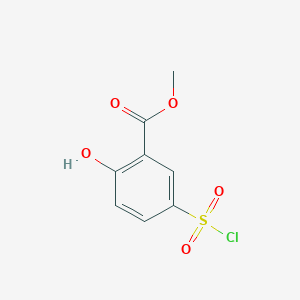
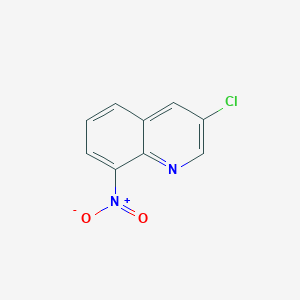
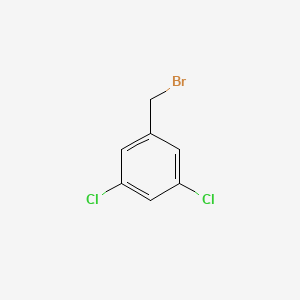
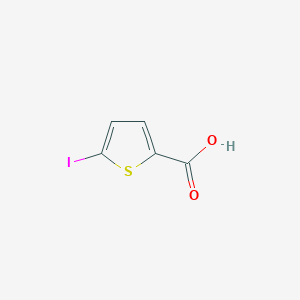
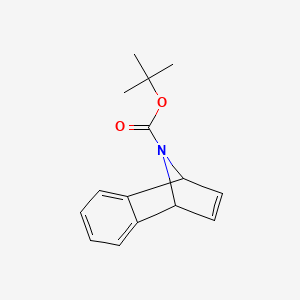
![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)